
15-Fluoropregn-4-ene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Fluoropregn-4-ene-3,20-dione is a synthetic steroid compound with the molecular formula C21H29FO2 and a molecular weight of 332.4522 g/mol . This compound is characterized by the presence of a fluorine atom at the 15th position of the pregnane skeleton, which significantly influences its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 15-Fluoropregn-4-ene-3,20-dione typically involves the fluorination of a suitable pregnane derivative. One common method is the fluorination of pregnenolone or its derivatives using fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 15-Fluoropregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound-17-carboxylic acid, while reduction could produce 15-fluoropregn-4-ene-3,20-diol .
Wissenschaftliche Forschungsanwendungen
15-Fluoropregn-4-ene-3,20-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other fluorinated steroids and as a model compound in studying fluorination reactions.
Biology: The compound is utilized in research on steroid hormone receptors and their interactions with fluorinated ligands.
Wirkmechanismus
The mechanism of action of 15-Fluoropregn-4-ene-3,20-dione involves its interaction with steroid hormone receptors. The fluorine atom at the 15th position enhances the compound’s binding affinity to these receptors, leading to altered gene expression and modulation of various physiological processes. The compound can influence pathways involved in inflammation, metabolism, and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
- 6alpha-Fluoropregn-4-ene-3,20-dione
- 9-Bromo-11-fluoropregn-4-ene-3,20-dione
- 4,4-Difluoropregn-5-ene-3,20-dione
Comparison: Compared to other fluorinated pregnane derivatives, 15-Fluoropregn-4-ene-3,20-dione is unique due to the specific position of the fluorine atom, which significantly affects its chemical reactivity and biological activity. For instance, 6alpha-Fluoropregn-4-ene-3,20-dione has a fluorine atom at the 6th position, leading to different receptor binding properties and metabolic pathways .
Eigenschaften
CAS-Nummer |
800-00-0 |
|---|---|
Molekularformel |
C21H29FO2 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
17-acetyl-15-fluoro-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO2/c1-12(23)17-11-18(22)19-15-5-4-13-10-14(24)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19H,4-9,11H2,1-3H3 |
InChI-Schlüssel |
KAWQTQXJOMANFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CC(C2C1(CCC3C2CCC4=CC(=O)CCC34C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



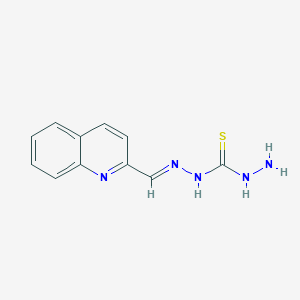
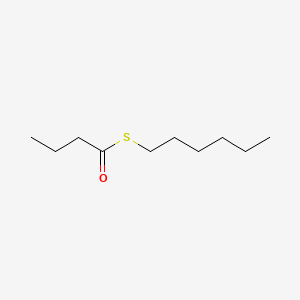
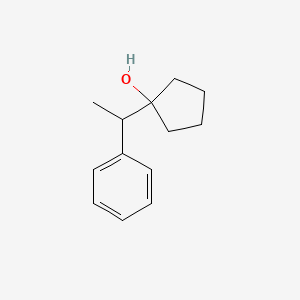
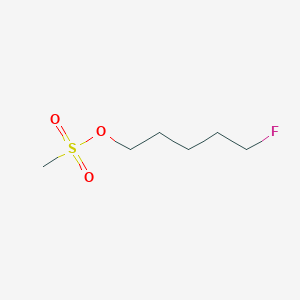

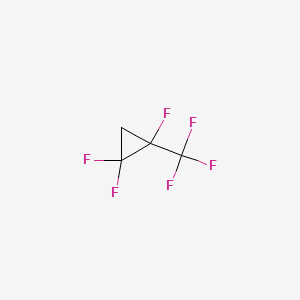

![2,2'-Disulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14742977.png)
![Bicyclo[3.1.0]hexa-1,3,5-triene](/img/structure/B14742984.png)


![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14743001.png)
![1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene](/img/structure/B14743010.png)
